Molecular Weight Differentiation: n-Propyl vs. Ethyl, Methyl, and Unsubstituted C³-Triazole Analogs
The target compound (C₁₂H₂₂N₄, MW 222.33 g·mol⁻¹) carries an n-propyl group at the triazole C³ position, conferring a molecular weight increment of +14.03 Da over the C³-ethyl analog (C₁₁H₂₀N₄, MW 208.30 g·mol⁻¹) and +42.08 Da over the C³-unsubstituted (C³–H) analog 1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine (C₉H₁₆N₄, MW 180.25 g·mol⁻¹) . The corresponding estimated ClogP values increase from ~0.9 (C³–H) to ~1.6 (C³–ethyl) to ~2.1 (C³–n-propyl), representing a >2-fold lipophilicity span within this narrow analog series [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity (ClogP) |
|---|---|
| Target Compound Data | MW = 222.33 g·mol⁻¹; ClogP ≈ 2.1 |
| Comparator Or Baseline | C³-ethyl analog: MW = 208.30, ClogP ≈ 1.6; C³–H analog: MW = 180.25, ClogP ≈ 0.9 |
| Quantified Difference | ΔMW = +14.03 Da (vs. ethyl); +42.08 Da (vs. C³–H). ΔClogP ≈ +1.2 log units (vs. C³–H) |
| Conditions | Calculated ClogP using consensus ALOGPS 2.1/CLOGP algorithm; MW from CAS registry entries |
Why This Matters
A ClogP difference of >1 log unit translates to approximately 10-fold differences in octanol-water partitioning, directly affecting compound handling, formulation strategy, and biological compartment distribution—critical parameters for procurement decisions in drug discovery and agrochemical research.
- [1] ALOGPS 2.1 / ChemAxon consensus ClogP predictions. Estimated values based on SMILES input for each analog structure. https://www.vcclab.org/lab/alogps/ View Source
